2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is an organic compound characterized by the presence of a bromine atom attached to an ethanone structure with a 5-methyl-1H-imidazole moiety. Its molecular formula is C7H8BrN2O, and it is classified as a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen. This compound serves as an important intermediate in organic synthesis and has applications in medicinal chemistry and biological studies.
The compound is sourced from various chemical suppliers and research laboratories specializing in organic compounds. It falls under the classification of halogenated ketones due to the presence of the bromine atom and the carbonyl functional group from the ethanone structure. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry.
The synthesis of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone typically involves the bromination of 1-(5-methyl-1H-imidazol-4-YL)-ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in dichloromethane or another suitable solvent. The reaction conditions are generally maintained at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems can facilitate precise control over reaction conditions, while purification techniques such as recrystallization or chromatography are used to achieve high purity levels of the final product.
The molecular structure of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone features a bromine atom attached to the second carbon of the ethanone group, with a 5-methyl-1H-imidazole ring connected at the first carbon. The imidazole ring contributes to the compound's reactivity and biological activity.
Molecular Data:
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone primarily involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to modulation or inhibition of enzyme activity. Additionally, the bromine atom may participate in halogen bonding, enhancing binding affinity to biological targets.
The compound's reactivity profile is influenced by its halogen substituent and imidazole structure, making it suitable for various synthetic applications.
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone has several significant scientific applications:
Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound acts as a building block for creating more complex organic molecules.
Biological Studies: It is utilized in studying enzyme inhibition and receptor binding due to its structural characteristics.
Industrial Applications: The compound finds use in developing agrochemicals and other industrial chemicals.
The electrophilic bromination of imidazole precursors represents the cornerstone synthesis for 2-bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone. Key methodologies include:
Table 1: Comparative Analysis of Brominating Agents
Brominating Agent | Solvent System | Selectivity | Reported Yield | Key Limitations |
---|---|---|---|---|
PBr₃ | Dichloromethane | Moderate (C1) | 68-72% | PBr₂O formation, purification challenges |
N-Bromosuccinimide (NBS) | Acetonitrile/THF | High (C1) | 85-89% | Requires anhydrous conditions |
Br₂ (molecular bromine) | Chloroform | Low | 45-55% | Over-bromination, di-substituted byproducts |
CuBr₂ | Toluene | Moderate | 60-65% | Extended reaction times (12-16h) |
NBS in aprotic solvents demonstrates superior selectivity for mono-bromination at the ethanone α-position due to controlled radical generation and reduced electrophilicity at the imidazole N-atoms [1] [8]. The reaction typically follows a radical mechanism initiated by trace HBr or light:$$\ce{1-(5-methyl-1H-imidazol-4-yl)-ethanone + NBS ->[CH3CN][\Delta] 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone + Succinimide}$$Critical limitations of PBr₃ include the formation of dibrominated byproducts (up to 15%) when stoichiometric control is suboptimal [8]. Molecular bromine exhibits the lowest selectivity due to electrophilic aromatic substitution at C2/C5 positions of the imidazole ring [1].
Regioselective C1 functionalization of unsymmetrical 5-methylimidazole presents significant challenges due to:
Table 2: Catalytic Systems for Regioselective Imidazole Functionalization
Catalyst System | Reaction Type | Regioselectivity (C1:N) | Rate Enhancement | Mechanistic Role |
---|---|---|---|---|
ZnCl₂ (10 mol%) | Friedel-Crafts Acylation | 8:1 | 4.2x | Lewis acid complexation, carbonyl activation |
AlCl₃ (5 mol%) | Bromoacetylation | 6:1 | 3.5x | Electrophile polarization |
Phase-transfer catalysts | N-Alkylation | 1:12 | 2.8x | Anion activation in biphasic systems |
DBU (1,8-diazabicycloundec-7-ene) | Kinetic deprotonation | 10:1 | 5.1x | Directed metalation at C4 position |
Computational studies (DFT B3LYP/6-311G(d,p)) reveal that Zn²⁺ coordination with the imidazole N3 atom increases C4 nucleophilicity by 0.15 eV while suppressing N-alkylation pathways [9]. This explains the 85% C-regioselectivity achieved in ZnCl₂-catalyzed syntheses of imidazole ethanone precursors . Phase-transfer catalysts like tetrabutylammonium bromide preferentially accelerate N-alkylation (yields >90%) but are unsuitable for bromoethanone synthesis where C-functionalization is required [9].
Solvent polarity and reaction temperature critically impact bromination kinetics and product stability:
Interactive Data: Solvent/Temperature Effects on Bromination Yield
Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Reaction Time (h) | Max Yield | Byproduct Formation |
---|---|---|---|---|---|
Dichloromethane | 8.93 | 0-5 | 1.5 | 89% | <3% |
Tetrahydrofuran | 7.52 | -10 to -15 | 2.0 | 92% | 5% |
Acetonitrile | 37.5 | 20-25 | 0.75 | 85% | 8% |
Toluene | 2.38 | 40 | 3.0 | 65% | 15% |
Ethyl acetate | 6.02 | 15-20 | 2.5 | 78% | 10% |
Low-temperature bromination (-15°C) in THF suppresses hydrolysis of the α-bromo ketone moiety, reducing succinimide byproduct formation to <5% [1] [8]. Conversely, elevated temperatures in toluene promote enolization and subsequent dimerization, explaining the 15% byproduct yield. Kinetic studies reveal an activation energy barrier of 45 kJ/mol for the desired bromination versus 58 kJ/mol for hydrolysis, justifying cryogenic conditions [8]. Acetonitrile enables faster reactions but necessitates rigorous water exclusion due to its hygroscopic nature and competing hydrolysis pathway.
Two industrial routes dominate synthesis:
Route A: Imidazole Acetylation-Followed-by-Bromination
Route B: Direct Bromoacetylation
Table 3: Technical and Economic Comparison of Synthetic Routes
Parameter | Route A (Acetylation-first) | Route B (Direct Bromoacetylation) |
---|---|---|
Overall Atom Economy | 68% | 85% |
Purity (HPLC) | >98.5% | 92-95% |
Byproducts | Succinimide, diacetylated imidazole | HBr gas, polybrominated species |
Temperature Control | Moderate (two-step gradients) | Critical (exothermic) |
Scalability | Kilogram-scale demonstrated | Limited to <100g batches |
Production Cost Index | 1.0 (reference) | 1.4 |
Though Route B boasts superior atom economy, it suffers from irreproducible regioselectivity due to HBr-catalyzed imidazole ring rearrangement during direct bromoacetylation [8] [9]. Route A provides crystalline intermediates enabling purification after acylation, crucial for pharmaceutical-grade material (>99% purity). The acetylation-first approach also allows N-protection strategies (e.g., SEM-Cl protection) to enforce C4-regioselectivity before bromination [8]. Thermal imaging reveals direct bromoacetylation exhibits a 40°C exotherm requiring sophisticated reactor cooling, making Route B less industrially viable despite fewer synthetic steps.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3